molecular formula C17H14O3S B1320578 Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate CAS No. 924869-09-0

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate

Cat. No.: B1320578
CAS No.: 924869-09-0
M. Wt: 298.4 g/mol
InChI Key: KGSXDHGGAXYIHZ-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H14O3S and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-Cancer Properties

  • Some derivatives of benzothiophene, such as Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate, have shown potential as anti-cancer agents. Studies reveal these compounds have significant cytotoxic effects on various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, CNS cancer, and normal human fibroblast cells, indicating their potential as anti-proliferative agents (Mohareb et al., 2016).

Synthesis and Characterization

  • The synthesis and characterization of benzothiophene derivatives like this compound have been explored in depth, providing foundational knowledge for developing more effective pharmaceuticals (Campaigne & Abe, 1975).

Leukemia Treatment

  • Derivatives of 1-benzothiophene, similar to this compound, have been studied for their effectiveness in treating leukemia. Some compounds have shown to induce cell death in leukemic cells, suggesting their potential in chemotherapy (Gowda et al., 2009).

Thermodynamic Properties

  • The thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound structurally related to this compound, have been studied in various organic solutions. This research contributes to understanding the solubility and stability of such compounds in different environments (Ridka et al., 2019).

Antibacterial and Antifungal Activities

  • Thiophene-3-carboxamide derivatives, closely related to this compound, exhibit antibacterial and antifungal activities. This suggests a potential for developing new antimicrobial agents using these compounds (Vasu et al., 2005).

Anti-Inflammatory Applications

  • Research on methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally similar to this compound, indicates potential anti-inflammatory applications. These findings contribute to the development of novel anti-inflammatory agents (Moloney, 2001).

Mechanism of Action

Target of Action

Similar compounds have been found to target protein kinases such as braf and vegfr-2 . These kinases play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival.

Mode of Action

Compounds with similar structures have been found to inhibit the catalytic activity of their target enzymes . This inhibition could result in changes in cell signaling pathways, potentially affecting cell growth and survival.

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell growth and survival, particularly those involving protein kinases such as braf and vegfr-2 .

Pharmacokinetics

A related compound was found to have certain physicochemical, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal properties . These properties can impact the bioavailability of the compound, influencing its effectiveness in the body.

Result of Action

Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . These effects could potentially be attributed to the compound’s interaction with its targets and its influence on related biochemical pathways.

Properties

IUPAC Name

methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3S/c1-19-14-6-3-11(4-7-14)12-5-8-15-13(9-12)10-16(21-15)17(18)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSXDHGGAXYIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594748
Record name Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924869-09-0
Record name Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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